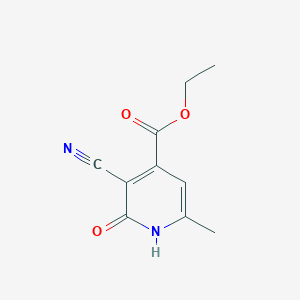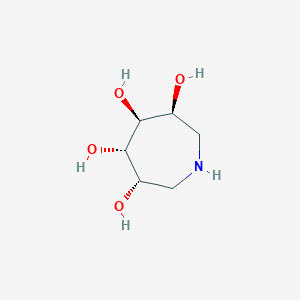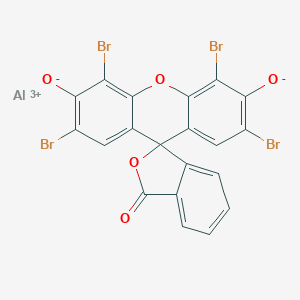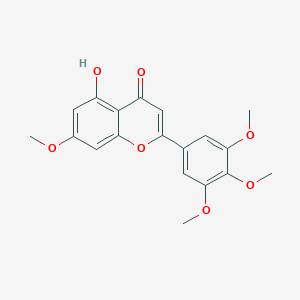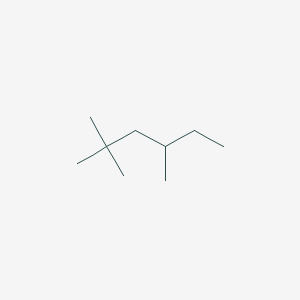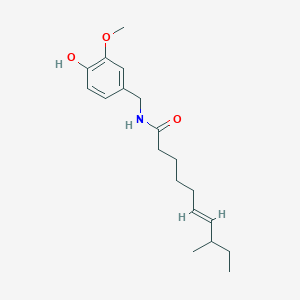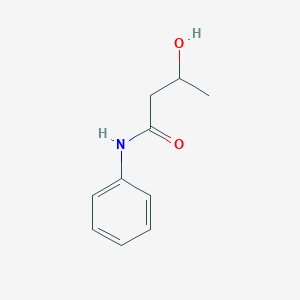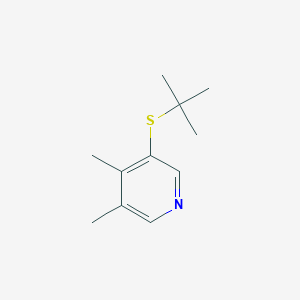
3-Tert-butylsulfanyl-4,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butylsulfanyl-4,5-dimethylpyridine is a chemical compound that has been widely studied in scientific research. It is commonly referred to as TbdmpyS, and its molecular formula is C12H19NS. This compound is known for its unique properties, which make it useful in various applications such as catalysis, organic synthesis, and material science.
作用機序
The mechanism of action of TbdmpyS as a ligand in catalysis is complex and depends on the specific reaction being studied. In general, the sulfur atom in TbdmpyS coordinates with the metal center of the catalyst, forming a stable complex. This complex then reacts with the substrate, leading to the desired product. The unique steric and electronic properties of TbdmpyS make it an effective ligand for many different types of catalytic reactions.
生化学的および生理学的効果
While TbdmpyS has not been extensively studied for its biochemical and physiological effects, it is known to be relatively non-toxic and has low environmental impact. It is also stable under a wide range of conditions, making it useful for applications in harsh environments.
実験室実験の利点と制限
One of the primary advantages of using TbdmpyS in lab experiments is its high purity and reliability. The optimized synthesis method ensures that the compound is of high quality, which is critical for reproducible results in scientific research. However, the limitations of TbdmpyS include its cost and limited availability.
将来の方向性
There are several potential future directions for research on TbdmpyS. One area of interest is in the development of new catalysts using TbdmpyS as a ligand. This could lead to the discovery of new reactions and synthetic pathways. Another area of interest is in the application of TbdmpyS in material science, where its unique properties could be used to develop new materials with novel properties. Additionally, the environmental impact of TbdmpyS could be further studied to determine its suitability for use in industrial applications.
合成法
The synthesis of TbdmpyS can be achieved through a multistep process. The first step involves the reaction of 3,4-dimethylpyridine with tert-butylsulfanyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium hydride in THF to yield the final product. This method has been optimized for high yields and purity, making it a reliable and efficient way to produce TbdmpyS.
科学的研究の応用
TbdmpyS has been extensively studied for its applications in scientific research. One of the primary uses of this compound is as a ligand in catalysis. It has been shown to be an effective ligand for various transition metal catalysts, such as palladium and nickel. These catalysts have been used in a wide range of organic reactions, including cross-coupling reactions, hydrogenation, and C-H activation.
特性
CAS番号 |
18794-52-0 |
|---|---|
製品名 |
3-Tert-butylsulfanyl-4,5-dimethylpyridine |
分子式 |
C11H17NS |
分子量 |
195.33 g/mol |
IUPAC名 |
3-tert-butylsulfanyl-4,5-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-12-7-10(9(8)2)13-11(3,4)5/h6-7H,1-5H3 |
InChIキー |
NKEYQJJYGCIRKM-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=C1C)SC(C)(C)C |
正規SMILES |
CC1=CN=CC(=C1C)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



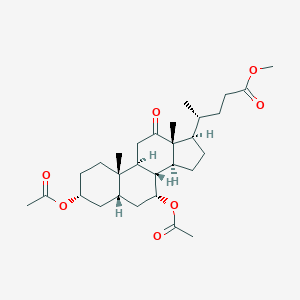

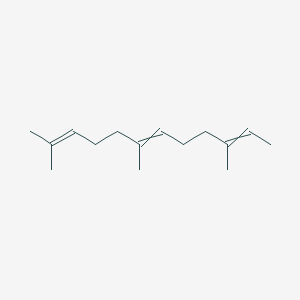
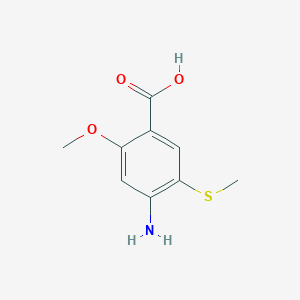
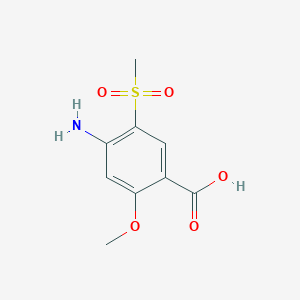

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
